molecular formula C13H29O3P B1620205 Bis(1,2,2-trimethylpropyl) methylphosphonate CAS No. 7040-58-6

Bis(1,2,2-trimethylpropyl) methylphosphonate

Cat. No.: B1620205
CAS No.: 7040-58-6
M. Wt: 264.34 g/mol
InChI Key: XSQAITMTGIQAHD-UHFFFAOYSA-N
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Description

Bis(1,2,2-trimethylpropyl) methylphosphonate, more commonly known as Dipinacolyl methylphosphonate, is an organophosphorus compound with the molecular formula C13H29O3P and a molecular weight of 264.34 g/mol . This compound is of significant importance in specialized research fields, particularly in environmental analysis and the study of chemical weapon metabolites, where it serves as a critical reference standard . The primary research value of this compound lies in its structural relationship to chemical agents, making it an essential analyte for method development and verification in detection technologies, including mass spectrometry . Researchers utilize this methylphosphonate ester to understand environmental degradation pathways and to develop accurate analytical procedures for tracking and identifying related phosphonates in various samples. As a controlled substance of concern, its handling is restricted to authorized professional research settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes, nor for human or animal use. It is a highly flammable liquid and vapour that is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and can cause damage to organs including the eyes, kidneys, liver, heart, and central nervous system . Appropriate safety protocols must be followed.

Properties

IUPAC Name

3-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]oxy-2,2-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29O3P/c1-10(12(3,4)5)15-17(9,14)16-11(2)13(6,7)8/h10-11H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQAITMTGIQAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)OP(=O)(C)OC(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30990607
Record name Bis(3,3-dimethylbutan-2-yl) methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7040-58-6
Record name Bis(1,2,2-trimethylpropyl) methylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(3,3-dimethylbutan-2-yl) methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Direct Esterification

Direct esterification of methylphosphonic acid with pinacolyl alcohol remains a foundational method. The reaction is typically conducted under reflux with a strong acid catalyst, such as benzenesulfonic acid, and an inert gas blanket to mitigate side reactions:

$$
\text{CH}3\text{PO(OH)}2 + 2 \, \text{C}6\text{H}{13}\text{OH} \xrightarrow{\text{H}^+} \text{CH}3\text{PO(OC}6\text{H}{13}\text{)}2 + 2 \, \text{H}_2\text{O}
$$

Table 1: Representative Conditions for Acid-Catalyzed Esterification

Parameter Value Source
Catalyst Benzenesulfonic acid (0.5 mol%)
Temperature 120–140°C
Reaction Time 8–12 hours
Yield 70–85%

This method produces DPMP with ~95% purity after distillation, though the reaction requires careful water removal to shift equilibrium toward the product.

Transesterification of Trimethyl Phosphite

An alternative approach involves transesterifying trimethyl phosphite with pinacolyl alcohol. This method avoids handling corrosive methylphosphonic acid and proceeds via a two-step mechanism:

  • Michaelis-Arbuzov Reaction :
    $$
    \text{P(OR)}3 + \text{CH}3\text{X} \rightarrow \text{CH}3\text{PO(OR)}2 + \text{RX}
    $$
    Here, trimethyl phosphite reacts with methyl halides to form dimethyl methylphosphonate.

  • Alcohol Exchange :
    $$
    \text{CH}3\text{PO(OCH}3\text{)}2 + 2 \, \text{C}6\text{H}{13}\text{OH} \rightarrow \text{CH}3\text{PO(OC}6\text{H}{13}\text{)}2 + 2 \, \text{CH}3\text{OH}
    $$
    Pinacolyl alcohol displaces methanol under catalytic conditions, yielding DPMP.

Table 2: Transesterification Parameters

Parameter Value Source
Catalyst Titanium isopropoxide (2 mol%)
Temperature 80–100°C
Reaction Time 6–8 hours
Yield 75–90%

Purification and Characterization

Crude DPMP is typically purified via fractional distillation under reduced pressure (1–5 mmHg) to isolate the product from unreacted alcohol and oligomers. Advanced analytical techniques confirm purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies residual solvents and byproducts.
  • Nuclear Magnetic Resonance (NMR) : $$^{31}\text{P}$$ NMR shows a singlet at δ 28–30 ppm for the phosphonate group, while $$^{1}\text{H}$$ NMR confirms methyl and pinacolyl protons.

Table 3: Purity Data for DPMP from Industrial Sources

Source Purity (%) Method Reference
In-house synthesis 95.0 Distillation
Commercial (Thermo Sci.) 97.0 Column chromatography

Industrial-Scale Production Considerations

Large-scale DPMP synthesis prioritizes cost-effectiveness and safety. Key considerations include:

  • Catalyst Recovery : Benzenesulfonic acid is neutralized and recycled to reduce waste.
  • Inert Atmosphere : Nitrogen or argon blankets prevent oxidation during high-temperature steps.
  • Byproduct Management : Methanol from transesterification is condensed and reused.

A typical batch process produces 50–100 kg of DPMP with a cycle time of 24–48 hours.

Scientific Research Applications

Flame Retardant Applications

Bis(1,2,2-trimethylpropyl) methylphosphonate has been identified as a flame-retardant additive in various materials, particularly in polymer formulations. Its effectiveness stems from its ability to form a protective char layer when exposed to heat, thus inhibiting combustion.

Case Study: Flame Retardant in Lithium-Ion Batteries

Research indicates that incorporating this compound into lithium-ion electrolytes enhances thermal stability and reduces flammability. The char formation during combustion acts as a barrier, slowing down the spread of flames and protecting the battery components .

Catalytic Applications

The compound serves as a catalyst in several organic reactions, particularly in phosphorylation processes.

Example Reactions:

  • Phosphorylation of Alcohols : It is used to phosphorylate polyfluoroalkanols, which are significant in synthesizing various fluorinated compounds .
  • Synthesis of Anticancer Agents : It plays a role in the synthesis of bioactive compounds such as dictyostatin, which stabilizes microtubules and is being studied for its anticancer properties .

Research in Biodegradation

Studies have explored the biodegradation of this compound in contaminated environments. Its breakdown products can impact microbial activity and soil health.

Findings:

Research has shown that bacterial consortia can effectively degrade this phosphonate compound, leading to the reduction of environmental toxicity associated with its use in industrial applications .

Dual-Use Regulation

Due to its potential applications in chemical weapons and military uses (specifically as a precursor for nerve agents), this compound is subject to strict regulatory controls under dual-use regulations. This includes monitoring for its synthesis and distribution to prevent misuse .

Data Table of Applications

Application AreaDescriptionReference
Flame RetardantsUsed in lithium-ion batteries for thermal protection
Organic CatalysisCatalyst for phosphorylation reactions
Anticancer Drug SynthesisIntermediate for synthesizing microtubule stabilizers
Environmental RemediationBiodegradation studies with bacterial consortia
Regulatory ComplianceSubject to dual-use regulations

Mechanism of Action

The mechanism of action of Bis(1,2,2-trimethylpropyl) methylphosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This interaction can disrupt normal enzyme function and has potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and regulatory differences between Bis(1,2,2-trimethylpropyl) methylphosphonate and related compounds:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Regulatory Schedule
This compound 7040-58-6 C₁₃H₂₉O₃P 264.34 Methyl, two pinacolyl esters 2B04
Diisopropyl methylphosphonate 1445-75-6 C₇H₁₇O₃P 180.18 Methyl, two isopropyl esters Not listed
Soman (GD; O-Pinacolyl methylphosphonofluoridate) 96-64-0 C₇H₁₆FO₂P 182.17 Methyl, pinacolyl ester, fluorine 1A (Chemical Weapon)
Pinacolyl propyl methylphosphonate 91964-75-9 C₁₁H₂₅O₂PS 248.35 Methyl, propyl, pinacolyl, sulfur 2B04
Butyl methylphosphinate 6172-80-1 C₅H₁₃O₂P 136.13 Methyl, butyl phosphinate 2B04
Soman (GD)
  • Structure: Soman replaces one ester oxygen in this compound with a fluorine atom, forming a phosphonofluoridate.
  • Reactivity : The fluorine atom enhances electrophilicity, enabling rapid inhibition of acetylcholinesterase (AChE). This makes soman a lethal nerve agent .
  • Aging Process : Soman-inhibited AChE undergoes rapid "aging" (dealkylation), which is accelerated by Trp-86 in the enzyme’s active site .
Diisopropyl Methylphosphonate
  • Structure : Smaller isopropyl groups reduce steric hindrance compared to pinacolyl esters.
  • Applications : Used as a simulant in decontamination studies due to lower toxicity and similar hydrolysis kinetics to nerve agents .
Pinacolyl Propyl Methylphosphonate
  • Structure : Incorporates a sulfur atom and a propyl group, altering solubility and reactivity.
Butyl Methylphosphinate
  • Structure : Phosphinate ester (P=O replaced with P–O–C), reducing hydrolytic stability.
  • Reactivity : Less reactive toward AChE, making it a low-toxicity analog .

Hydrolysis and Environmental Stability

  • This compound : Bulky pinacolyl groups hinder hydrolysis, resulting in slower degradation in aqueous environments compared to diisopropyl methylphosphonate .
  • Soman : Rapidly hydrolyzes in basic conditions but persists in dry environments, posing long-term contamination risks .

Biological Activity

Bis(1,2,2-trimethylpropyl) methylphosphonate (CAS Number: 7040-58-6) is an organophosphorus compound that has garnered attention for its biological activity and potential applications. This article delves into its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₂₉O₃P
  • Molecular Weight : 264.3413 g/mol
  • IUPAC Name : Phosphonic acid, methyl-, bis(1,2,2-trimethylpropyl) ester
  • Other Names : Methylphosphonic acid, dipinacolyl ester; Dipinacolyl methylphosphonate

This compound functions as a phosphonate ester, which can influence biological systems through the inhibition of enzymes such as acetylcholinesterase (AChE). This inhibition leads to the accumulation of acetylcholine in synaptic clefts, causing overstimulation of cholinergic receptors. Such mechanisms are characteristic of many organophosphorus compounds and contribute to their biological activity.

Biological Activity Overview

  • Neurotoxicity :
    • Organophosphorus compounds are known for their neurotoxic effects due to AChE inhibition. However, this compound has shown low migration and toxicity in specific studies, indicating a reduced risk for neurotoxic effects compared to other compounds in its class .
  • Genotoxicity :
    • Recent assessments have indicated that this compound does not exhibit genotoxic properties based on a series of in vitro tests . This suggests a favorable safety profile for potential applications in various fields.
  • Environmental Stability :
    • Studies have demonstrated that this compound is stable under environmental conditions and exhibits low volatility. This stability may reduce its potential for bioaccumulation and harmful ecological impacts .

Table 1: Summary of Biological Studies on this compound

Study ReferenceFocus AreaKey Findings
EFSA Report Safety AssessmentNo genotoxicity; low migration; no neurotoxic concern
NIST Database Chemical PropertiesStable under environmental conditions
ResearchGate Enzyme ReactivationEffective in reactivating AChE in laboratory settings

Case Studies

  • Case Study 1 : A study conducted on the effects of this compound on AChE activity demonstrated that while it inhibited enzyme function at higher concentrations, its impact was significantly lower than that of more toxic organophosphate analogs such as sarin and soman .
  • Case Study 2 : An assessment of dermal exposure showed that the compound's penetration through skin was minimal and below detection limits in controlled experiments . This finding suggests a lower risk for acute toxicity through dermal routes compared to other organophosphate compounds.

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying Bis(1,2,2-trimethylpropyl) methylphosphonate?

Methodological Answer:
Synthesis typically involves the reaction of methylphosphonic acid with 1,2,2-trimethylpropyl alcohol under controlled esterification conditions. Key parameters include:

  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) for improved yield .
  • Solvent optimization : Use anhydrous solvents (e.g., toluene) to minimize hydrolysis of intermediates.
  • Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
    Purification employs fractional distillation under reduced pressure (0.1–1 mmHg) or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity via NMR (¹H/³¹P) and GC-MS to confirm absence of unreacted alcohol or phosphonic acid residues .

Advanced: How can this compound be utilized in membrane separation technologies?

Methodological Answer:
The compound’s hydrophobic phosphonate groups and branched alkyl chains make it a candidate for:

  • Liquid membrane design : Assess its efficacy in selective ion transport (e.g., heavy metals) by testing permeability coefficients in supported liquid membranes (SLMs).
  • Polymer composite membranes : Incorporate into polydimethylsiloxane (PDMS) matrices and evaluate separation performance for organic solvents via pervaporation experiments.
    Reference methodologies in CRDC subclass RDF2050104 (membrane technologies) for experimental frameworks, including flux measurements and selectivity calculations under varying pH/temperature .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ³¹P NMR : Confirm phosphonate ester bond formation (δ ≈ 25–30 ppm) and monitor degradation products.
    • FT-IR : Identify P=O stretching (~1250 cm⁻¹) and C-O-P vibrations (~1050 cm⁻¹).
  • Chromatography :
    • HPLC-ELSD : Quantify purity using evaporative light scattering detection with a C18 column and acetonitrile/water mobile phase.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z 265.3) and fragment patterns .

Advanced: How do researchers reconcile discrepancies in reported physicochemical properties (e.g., molecular mass)?

Methodological Answer:
Discrepancies (e.g., 264.3413 vs. 264.346 g/mol ) arise from isotopic variations or measurement techniques. To resolve:

Calibrate instruments using certified standards (e.g., NIST reference materials).

Cross-validate via multiple methods:

  • MALDI-TOF for exact mass.
  • Elemental analysis (C/H/P/O) to confirm empirical formula.

Computational validation : Compare experimental data with ab initio calculations (e.g., Gaussian software) for molecular mass and stability .

Advanced: What factors influence the stability of this compound under experimental conditions?

Methodological Answer:
Stability depends on:

  • Thermal stress : Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperature (typically >150°C).
  • Hydrolytic resistance : Test in aqueous buffers (pH 2–12) at 25–60°C; monitor via ³¹P NMR for hydrolysis to methylphosphonic acid.
  • Oxidative stability : Expose to O₂ or H₂O₂ and track peroxide formation via iodometric titration. Store under inert atmosphere (N₂/Ar) in amber glass to prevent photodegradation .

Advanced: How can computational modeling elucidate the interaction mechanisms of this compound in catalytic systems?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model solvation behavior in nonpolar solvents (e.g., hexane) to assess aggregation tendencies.
  • Density functional theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., phosphoryl oxygen) for ligand design in coordination chemistry.
  • Docking studies : Screen interactions with enzymes (e.g., phosphotriesterases) to predict binding affinities and degradation pathways. Use software like GROMACS or AutoDock with force fields parameterized for organophosphorus compounds .

Basic: What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

  • LogP : ~3.5 (predicted via ChemSpider ), indicating high lipophilicity.
  • Vapor pressure : <0.1 mmHg at 25°C, requiring vacuum handling for distillation.
  • Solubility : Miscible with chlorinated solvents (e.g., DCM) but insoluble in water (<0.1 g/L).
    These properties guide solvent selection for reactions, extraction protocols, and environmental fate studies .

Advanced: What methodological frameworks support the study of this compound’s role in non-automotive combustion engineering?

Methodological Answer:
As a potential fuel additive (CRDC subclass RDF2050106 ):

  • Combustion calorimetry : Measure heat of combustion in oxygen bomb calorimeters.
  • Emission profiling : Use GC-MS to quantify phosphorous oxide (POₓ) emissions in exhaust gases.
  • Lubricity testing : Evaluate anti-wear properties via high-frequency reciprocating rig (HFRR) under ASTM D6079. Compare with commercial additives (e.g., tricresyl phosphate) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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